Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a synthetic compound with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of approximately 256.73 g/mol. This compound features a benzyl group attached to an azetidin-3-yl(methyl)carbamate moiety, along with a hydrochloride salt. Its structure suggests potential relevance in medicinal chemistry, particularly due to the presence of the carbamate functional group, which is commonly associated with various pharmaceutical agents .
There is no scientific research available on the mechanism of action of BAC HCl.
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride may find applications in various fields such as:
There is currently no published data on interaction studies specifically involving benzyl azetidin-3-yl(methyl)carbamate hydrochloride. Future research could explore its interactions with biological macromolecules such as proteins or nucleic acids, which may elucidate its potential therapeutic roles or mechanisms of action .
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride can be compared with several structurally related compounds. Below is a table highlighting similar compounds:
Compound Name | Similarity Index | Key Features |
---|---|---|
Benzyl 3-aminoazetidine-1-carboxylate hydrochloride | 0.96 | Contains an amino group in place of carbamate |
Benzyl 3-(methylamino)azetidine-1-carboxylate | 0.96 | Features a methylamino group |
Benzyl azetidin-3-ylcarbamate hydrochloride | 0.94 | Lacks the methyl substitution on carbamate |
tert-butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate | 0.89 | Contains a tert-butyl group |
These compounds share structural similarities but differ in functional groups and substituents, which could influence their biological activities and applications. Benzyl azetidin-3-yl(methyl)carbamate hydrochloride's unique combination of a benzyl group and a carbamate moiety may confer distinct properties that merit further investigation .